![molecular formula C12H18O4 B13699377 Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester CAS No. 25225-85-8](/img/structure/B13699377.png)
Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[222]octane-2,5-dicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C12H18O4 It is a derivative of bicyclo[222]octane, a bicyclic hydrocarbon, and features two ester functional groups at the 2 and 5 positions of the bicyclic ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane, which can be prepared through Diels-Alder reactions involving cyclohexadiene and ethylene.
Oxidation: The bicyclo[2.2.2]octane is then oxidized to introduce carboxylic acid groups at the 2 and 5 positions. This can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The resulting bicyclo[2.2.2]octane-2,5-dicarboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow processes and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding dicarboxylic acid.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form amides, anhydrides, or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Substitution: Ammonia or amines can be used for amide formation, while acetic anhydride can be used for anhydride formation.
Major Products Formed
Hydrolysis: Bicyclo[2.2.2]octane-2,5-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane-2,5-dimethanol.
Substitution: Various amides, anhydrides, and other derivatives depending on the reagents used.
科学的研究の応用
Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of polymers and metal-organic frameworks (MOFs) due to its rigid and symmetrical structure.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Biological Studies: It is used in the study of enzyme-substrate interactions and as a model compound for understanding the behavior of bicyclic systems in biological environments.
作用機序
The mechanism of action of bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester depends on its specific application. In catalysis, it acts as a ligand that coordinates to metal centers, influencing the reactivity and selectivity of the catalytic process. In biological studies, its rigid structure can mimic certain natural substrates, allowing researchers to study enzyme-substrate interactions and other biochemical processes.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, dimethyl ester: Similar structure but with ester groups at the 1 and 4 positions.
Bicyclo[2.2.2]octane-2-carboxylic acid: Contains only one carboxylic acid group.
Cubane derivatives: Another class of rigid, polycyclic compounds with unique structural properties.
Uniqueness
Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester is unique due to its specific placement of ester groups, which imparts distinct reactivity and potential for forming well-defined polymers and frameworks. Its symmetrical structure also makes it an ideal candidate for studying the effects of rigidity and symmetry in various chemical and biological systems.
特性
CAS番号 |
25225-85-8 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-15-11(13)9-5-8-4-3-7(9)6-10(8)12(14)16-2/h7-10H,3-6H2,1-2H3 |
InChIキー |
VIHQCQCJHNQRNB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC2CCC1CC2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


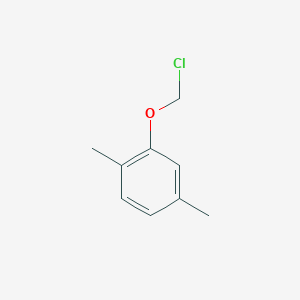
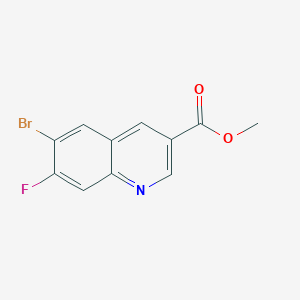
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)
![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
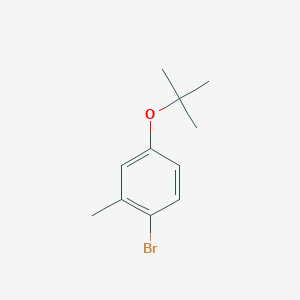
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)
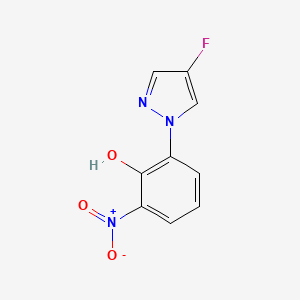


![3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile](/img/structure/B13699356.png)

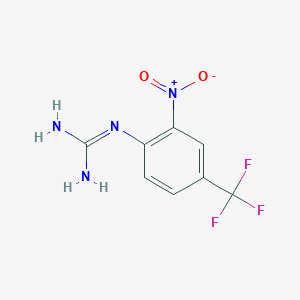
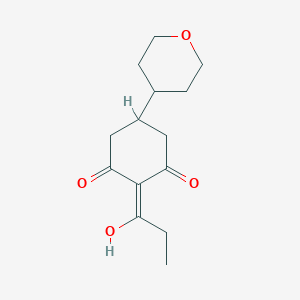
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
